N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
CAS No.: 42417-70-9
Cat. No.: VC0554308
Molecular Formula: C29H46N2O6
Molecular Weight: 518.69
* For research use only. Not for human or veterinary use.
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid - 42417-70-9](/images/no_structure.jpg)
Specification
CAS No. | 42417-70-9 |
---|---|
Molecular Formula | C29H46N2O6 |
Molecular Weight | 518.69 |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,20,21);11-13H,1-10H2/t13-;/m0./s1 |
Standard InChI Key | VTIXCSIGDUSBDL-ZOWNYOTGSA-N |
SMILES | CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Identity and Nomenclature
The compound N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid represents a protected amino acid derivative with significant importance in peptide chemistry. This chemical entity is commonly abbreviated as Z-N-Me-Asp(OtBu)-OH DCHA in the scientific literature, where Z represents the benzyloxycarbonyl protecting group, Me refers to the methyl group, Asp denotes aspartic acid, OtBu indicates the tert-butyl ester protection, and DCHA stands for dicyclohexylamine . The compound is registered under multiple CAS numbers, primarily 200341-08-8 and 42417-70-9, reflecting different registration entries in chemical databases .
From a structural perspective, this compound can be described as a salt formed between a protected aspartic acid derivative and dicyclohexylamine, which contributes to its stability and handling properties. The full IUPAC name highlights the stereochemistry at the alpha carbon of aspartic acid with the (2S) designation, confirming its L-configuration that mirrors the naturally occurring amino acid .
Alternative Names and Identifiers
The compound is recognized by several alternative names in chemical databases and commercial catalogs, reflecting its complex structure and various applications:
Identifier Type | Value |
---|---|
Common Name | Z-N-Me-Asp(OtBu)-OH DCHA |
CAS Registry Numbers | 200341-08-8, 42417-70-9 |
Alternative Name | Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoate |
Full Chemical Name | L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-,4-(1,1-dimethylethyl) ester, compd. with N-cyclohexylcyclohexanamine(1:1) |
InChIKey | VTIXCSIGDUSBDL-ZOWNYOTGSA-N |
PubChem CID | 56777375 |
These multiple identifiers facilitate cross-referencing across different chemical databases and ensure proper identification in research publications and commercial contexts .
Structural Characteristics
The target compound exhibits a complex molecular architecture that consists of two distinct components: a protected aspartic acid derivative and dicyclohexylamine. This structural complexity contributes to its specialized functions in chemical synthesis and biological applications.
Molecular Composition
The compound possesses a molecular formula of C29H46N2O6, which can be further divided into C17H23NO6 for the protected aspartic acid component and C12H23N for the dicyclohexylamine counterion . This composition yields a molecular weight of 518.7 g/mol, placing it in the medium-sized molecular weight range among pharmaceutical intermediates . The compound's structure includes several functional groups that contribute to its chemical reactivity and applications in peptide synthesis.
Structural Elements and Functional Groups
The protected aspartic acid portion contains several key structural elements:
-
An L-aspartic acid backbone with the natural (S) stereochemistry at the alpha carbon position
-
A benzyloxycarbonyl (Z) group protecting the alpha-amino function
-
N-methylation of the alpha-amino group, creating a tertiary amide
-
A tert-butyl ester protecting the side-chain carboxyl group
-
A free alpha-carboxyl group that forms a salt with dicyclohexylamine
The dicyclohexylamine component consists of two cyclohexyl rings connected to a nitrogen atom, forming a secondary amine that serves as a counterion to stabilize the carboxylate in the protected aspartic acid .
Physical and Chemical Properties
The compound possesses a unique set of physicochemical properties that influence its behavior in chemical reactions and biological systems:
Property | Value | Significance |
---|---|---|
Molecular Weight | 518.7 g/mol | Affects diffusion, solubility, and handling |
Hydrogen Bond Donors | 2 | Influences intermolecular interactions |
Hydrogen Bond Acceptors | 7 | Affects solubility and binding properties |
Rotatable Bond Count | 11 | Indicates conformational flexibility |
Topological Polar Surface Area | 105 Ų | Relevant for membrane permeability |
Defined Atom Stereocenter Count | 1 | Important for biological activity |
Complexity | 567 | Indicates synthetic challenge |
These properties collectively determine the compound's behavior in various chemical environments and its potential interactions with biological targets .
Synthesis and Production Methods
The synthesis of N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves multiple steps that require precise control of reaction conditions to ensure stereochemical integrity and high yield.
Synthetic Pathways
The preparation of this compound typically begins with L-aspartic acid and proceeds through several protection and modification steps. The general synthetic route involves:
-
Protection of the side-chain carboxyl group of L-aspartic acid using tert-butyl esterification
-
Introduction of the benzyloxycarbonyl (Z) group to protect the alpha-amino function
-
N-methylation of the protected amino group to form N-methyl aspartic acid
-
Formation of the dicyclohexylamine salt to stabilize the final product
This stepwise approach ensures selective modification of functional groups and preservation of the stereochemistry at the alpha carbon position.
Reaction Conditions and Reagents
The synthesis requires careful control of reaction conditions to achieve high yield and purity:
Synthetic Step | Reagents | Conditions | Notes |
---|---|---|---|
tert-Butyl Esterification | tert-Butyl alcohol, H2SO4 or Isobutene, H2SO4 | 0-25°C, 24-48h | Selective protection of side-chain carboxyl |
Z-Group Introduction | Benzyl chloroformate, NaHCO3 | 0-5°C, aqueous/organic biphasic | Protection of alpha-amino group |
N-Methylation | CH3I, K2CO3 or NaH, CH3I | DMF, 0-25°C, 12-24h | Formation of tertiary amide |
DCHA Salt Formation | Dicyclohexylamine, Organic solvent | Room temperature | Crystallization and purification |
The specific conditions may vary depending on the scale of production and desired purity of the final product.
Industrial Production Considerations
On an industrial scale, the synthesis may be optimized for efficiency and cost-effectiveness:
-
Bulk synthesis employs larger quantities of starting materials under controlled conditions
-
Purification techniques such as crystallization or chromatography are scaled up accordingly
-
Quality control measures ensure consistent purity and stereochemical integrity
-
Process optimization aims to minimize waste and maximize yield
These industrial considerations become particularly important when the compound is required in larger quantities for pharmaceutical or research applications.
Chemical Reactivity Profile
The compound's reactivity is largely determined by its various functional groups and their accessibility for chemical transformations.
Common Reaction Types
The protected aspartic acid derivative can participate in several types of chemical reactions:
-
Deprotection reactions: Removal of protective groups under specific conditions
-
Coupling reactions: Formation of peptide bonds with other amino acids or peptides
-
Hydrolysis reactions: Cleavage of ester or amide bonds under aqueous conditions
These reaction types are fundamental to the compound's utility in peptide synthesis and other applications in organic chemistry.
Deprotection Chemistry
The selective removal of protective groups is a critical aspect of the compound's chemistry:
Protective Group | Deprotection Conditions | Resulting Product |
---|---|---|
Z Group (Cbz) | H2, Pd/C or HBr/AcOH | Free secondary amine |
tert-Butyl Ester | Trifluoroacetic acid (TFA) | Free side-chain carboxyl |
DCHA Salt | Aqueous acid wash | Free carboxylic acid |
The selective deprotection allows for controlled exposure of reactive functional groups for subsequent transformations.
Peptide Coupling Reactions
In peptide synthesis, the compound can be activated for coupling through various methods:
-
Carbodiimide-mediated coupling (EDC, DCC) activates the carboxyl group
-
HOBt or HOAt additives reduce racemization during coupling
-
HBTU, HATU, or other coupling reagents facilitate efficient amide bond formation
These coupling strategies enable the incorporation of the protected aspartic acid derivative into larger peptide structures with high efficiency and stereochemical control.
Applications in Chemical Research
The compound finds extensive use in various research domains, particularly in peptide chemistry and drug development.
Role in Peptide Synthesis
As a building block in peptide synthesis, the compound offers several advantages:
-
The N-methyl group provides conformational constraints in peptides, influencing their secondary structure
-
The protected side-chain allows for orthogonal deprotection strategies
-
The preformed DCHA salt enhances stability during storage and handling
-
The L-configuration matches naturally occurring aspartic acid in proteins
These properties make it valuable for the synthesis of complex peptides with specific structural requirements.
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceutical agents:
-
N-methylated aspartic acid residues appear in several bioactive peptides
-
The controlled reactivity allows for selective modification during drug synthesis
-
The stereochemical purity contributes to the biological activity of final products
These applications highlight the compound's importance in medicinal chemistry and drug discovery.
Research Tool in Biochemistry
Beyond synthetic applications, the compound may serve as a research tool:
-
As a standard for analytical methods in amino acid analysis
-
For studying N-methylation effects on peptide structure and function
-
In the development of new protective group strategies for complex molecules
These research applications extend the compound's utility beyond its direct synthetic uses.
Structural Analysis and Characterization
The structural characterization of the compound relies on various analytical techniques that provide complementary information about its molecular composition and arrangement.
Spectroscopic Properties
Multiple spectroscopic methods can be employed for characterization:
Analytical Technique | Key Observations | Diagnostic Value |
---|---|---|
1H NMR | Signals for aromatic protons (Z-group), N-methyl, tert-butyl, and cyclohexyl protons | Confirms structure and purity |
13C NMR | Carbonyl carbons, aromatic carbons, alpha-carbon, tert-butyl, and cyclohexyl carbons | Verifies carbon framework |
IR Spectroscopy | Carbonyl stretching bands, N-H stretching, C-O stretching | Identifies functional groups |
Mass Spectrometry | Molecular ion and fragmentation pattern | Confirms molecular weight |
These complementary techniques provide a comprehensive structural profile of the compound .
X-Ray Crystallography
X-ray crystallographic analysis would reveal:
-
The absolute configuration at the stereocenter
-
Intramolecular hydrogen bonding patterns
-
Crystal packing arrangements and intermolecular interactions
-
Precise bond lengths and angles
Such detailed structural information would be valuable for understanding the compound's behavior in solid state and solution .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume